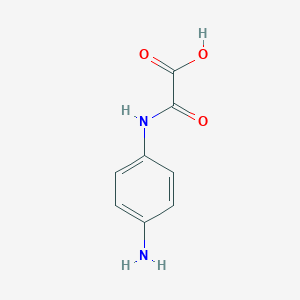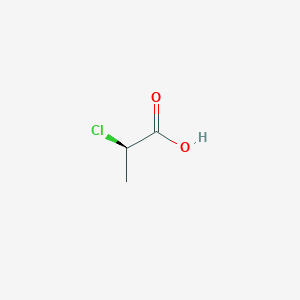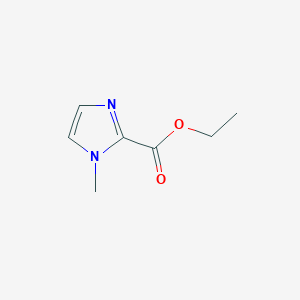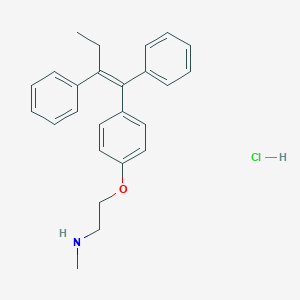
7-O-w-Bromopropyldaidzein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-O-w-Bromopropyldaidzein is a synthetic derivative of daidzein, a naturally occurring isoflavone found in soybeans and other legumes. This compound is known for its potent inhibitory effects on aldehyde dehydrogenase isozyme 2 (ALDH2), making it a valuable tool in biochemical and pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-w-Bromopropyldaidzein typically involves the bromination of daidzein followed by the introduction of a propyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature to avoid decomposition of the product .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-O-w-Bromopropyldaidzein undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Oxidized forms of this compound.
Reduction Reactions: De-brominated derivatives.
Scientific Research Applications
7-O-w-Bromopropyldaidzein has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe to study reaction mechanisms.
Biology: Employed in studies of enzyme inhibition, particularly ALDH2, to understand metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in conditions related to ALDH2 activity, such as alcohol dependence and certain cancers.
Industry: Utilized in the development of biochemical assays and as a standard in analytical chemistry.
Mechanism of Action
7-O-w-Bromopropyldaidzein exerts its effects primarily through the inhibition of aldehyde dehydrogenase isozyme 2 (ALDH2). The compound binds to the active site of the enzyme, preventing the oxidation of aldehydes to carboxylic acids. This inhibition leads to the accumulation of aldehydes, which can have various biochemical effects depending on the context .
Comparison with Similar Compounds
Similar Compounds
7-O-Ethyldaidzein: Another derivative of daidzein with similar inhibitory effects on ALDH2.
Daidzin: A naturally occurring isoflavone that also inhibits ALDH2 but with different potency and selectivity.
7-O-[2-(1,3-Dioxanyl)ethyl]daidzein: A synthetic derivative with potent ALDH2 inhibitory activity.
Uniqueness
7-O-w-Bromopropyldaidzein is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity. This makes it a valuable tool for studying the structure-activity relationships of ALDH2 inhibitors and for developing new therapeutic agents .
Properties
IUPAC Name |
7-(3-bromopropoxy)-3-(4-hydroxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO4/c19-8-1-9-22-14-6-7-15-17(10-14)23-11-16(18(15)21)12-2-4-13(20)5-3-12/h2-7,10-11,20H,1,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDIKMSOYUTVEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCCCBr)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393998 |
Source


|
| Record name | 7-O-w-Bromopropyldaidzein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309252-38-8 |
Source


|
| Record name | 7-O-w-Bromopropyldaidzein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)
![2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B14756.png)


![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)
